(S)-3-Aminoazetidin-2-one
Overview
Description
This would involve providing a detailed overview of the compound, including its chemical structure and any known uses or applications.
Synthesis Analysis
This would involve examining how the compound is synthesized, including the chemical reactions involved, the conditions required for the synthesis, and any catalysts used.Molecular Structure Analysis
This would involve a detailed examination of the compound’s molecular structure, possibly using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the chemical reactions that the compound undergoes, including any changes in its structure or properties as a result of these reactions.Physical And Chemical Properties Analysis
This would involve studying the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity.Scientific Research Applications
Exploration in Antidepressants
The derivatives of 3-aminoazetidin-2-one have been explored for their potential as broad-spectrum antidepressants. In one study, 166 novel 3-aminoazetidine derivatives were synthesized and evaluated for their inhibitory reuptake activities against key neurotransmitters like serotonin, norepinephrine, and dopamine. This research aimed at identifying compounds with a specific inhibitory activity pattern and led to the identification of a promising candidate for further studies (Han, Song, Jeong, & Hahn, 2014).
NAAA Inhibitors for Pain and Inflammation Treatment
(S)-3-Aminoazetidin-2-one derivatives have been studied as inhibitors of intracellular N-acylethanolamine acid amidase (NAAA), a target for treating pain and inflammation. Research in this field has led to the discovery of potent, selective, and systemically active inhibitors. These inhibitors, including 4-Cyclohexylbutyl-N-[(S)-2-oxoazetidin-3-yl]carbamate, have shown significant anti-inflammatory effects in animal models, making them promising candidates for therapeutic agents (Nuzzi et al., 2016).
Elastase Inhibition
3-Aminoazetidin-2-one derivatives have been evaluated as potential inhibitors of porcine pancreatic elastase (PPE), an enzyme involved in various inflammatory and degenerative diseases. The synthesis and study of these compounds have provided insights into their potential as transient inhibitors of PPE, which could have therapeutic implications (Beauve et al., 1999).
Safety And Hazards
This would involve examining any safety concerns or hazards associated with the compound, including any precautions that need to be taken when handling it.
Future Directions
This would involve discussing potential future research directions, such as new applications for the compound or new methods of synthesizing it.
properties
IUPAC Name |
(3S)-3-aminoazetidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c4-2-1-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBWDZYSLVSRRI-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515338 | |
Record name | (3S)-3-Aminoazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-Aminoazetidin-2-one | |
CAS RN |
80582-10-1 | |
Record name | (3S)-3-Aminoazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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